1-Acetyl-5,6-dimethylbenzimidazole

Description

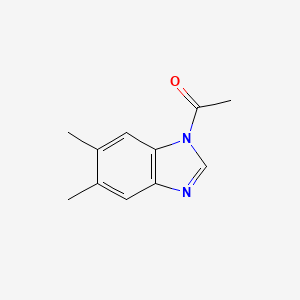

1-Acetyl-5,6-dimethylbenzimidazole is a substituted benzimidazole derivative characterized by an acetyl group at the 1-position and methyl groups at the 5- and 6-positions of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely recognized for their structural resemblance to purines and their versatility in medicinal chemistry . The 5,6-dimethyl substitution pattern is particularly notable due to its prevalence in natural products, most prominently in vitamin B₁₂, where 5,6-dimethylbenzimidazole serves as an axial ligand for cobalt .

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(5,6-dimethylbenzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C11H12N2O/c1-7-4-10-11(5-8(7)2)13(6-12-10)9(3)14/h4-6H,1-3H3 |

InChI Key |

LYAROADUWMQMIN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Coenzyme B12 Biosynthesis:

1-Acetyl-5,6-dimethylbenzimidazole serves as a precursor in the biosynthesis of coenzyme B12 (adenosylcobalamin) in certain bacteria, such as Salmonella typhimurium. The enzyme CobT catalyzes the transfer of an ADP-ribosyl moiety from NAD+ to 5,6-dimethylbenzimidazole, forming α-5,6-dimethylbenzimidazole adenine dinucleotide (α-DAD). This compound is an essential intermediate in the pathway leading to the synthesis of adenosylcobalamin, which is crucial for various enzymatic reactions in living organisms .

Metabolic Role:

Research indicates that 5,6-dimethylbenzimidazole possesses unique physiological roles in metabolism. It has been shown to stimulate growth in rats when included in their diet, suggesting its potential as a dietary supplement or feed additive for livestock . The compound's structural uniqueness contributes to its biological activity, differentiating it from other benzimidazole derivatives that do not exhibit similar effects.

Pharmacological Applications

Antiviral Activity:

Recent studies have highlighted the potential of benzimidazole derivatives, including those related to this compound, as antiviral agents. For instance, certain analogs have demonstrated effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of specific functional groups in these compounds enhances their antiviral properties .

Anti-inflammatory and Analgesic Effects:

Benzimidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. Compounds derived from this compound may exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. Some studies report IC50 values indicating strong inhibitory effects compared to standard medications like diclofenac .

Industrial Applications

Dye Dispersants:

The compound has been identified as a useful intermediate for synthesizing alkylated and aralkylated benzimidazoles, which can serve as dye dispersants. This application is particularly relevant in the textile industry where effective dyeing processes require stable dispersants to maintain color consistency and prevent sedimentation .

UV Protection:

Due to its strong absorption of ultraviolet radiation in the range of 2700-2900 Å, this compound has potential applications in skincare products aimed at protecting against UV-induced damage. Its ability to absorb harmful UV rays makes it a candidate for inclusion in sunscreens and other protective formulations .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Key analogues of 1-acetyl-5,6-dimethylbenzimidazole include:

- Substituent Position : Acetylation at the 1-position (as in this compound) introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilicity compared to the unsubstituted parent compound. This contrasts with 1-ribosyl derivatives, where the ribose group enables coordination with metal ions (e.g., cobalt in B₁₂) .

- However, acetyl groups generally enhance metabolic stability, a desirable trait in drug design .

- Synthetic Accessibility : 1-Acetyl derivatives are typically synthesized via alkylation or acetylation of the parent benzimidazole. For example, 1-benzyl-5,6-dimethylbenzimidazole is prepared by reacting 5,6-dimethylbenzimidazole with benzyl chloride , whereas 1-acetyl derivatives may involve acetyl chloride or anhydride under similar conditions .

Antifungal and Antibacterial Activity

QSAR studies highlight the importance of substituents on biological activity. For instance:

- 1-(3-Methoxybenzyl)-5,6-dimethylbenzimidazole shows inhibitory activity against P. aeruginosa (MIC = 32 µg/mL) .

- 2-Amino derivatives exhibit enhanced antibacterial potency compared to unsubstituted analogues, likely due to improved hydrogen bonding with target enzymes .

- This compound’s activity remains underexplored in the provided evidence, though acetyl groups in other benzimidazoles are associated with antifungal properties .

Physicochemical Properties

- Thermal Stability : Methyl and acetyl substituents generally improve thermal stability. For example, 5,6-dimethylbenzimidazole melts at 202–205°C , while 1-acetyl derivatives may exhibit similar or higher stability due to reduced crystallinity.

Q & A

Q. How can 1-Acetyl-5,6-dimethylbenzimidazole be synthesized and purified for structural studies?

Methodological Answer:

- Synthesis: React 5,6-dimethylbenzimidazole with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions. Monitor reaction completion via TLC.

- Purification: Use recrystallization from a dichloromethane/diethyl ether mixture to isolate pure product .

- Characterization: Confirm structure via FT-IR (C=O stretch at ~1650–1700 cm⁻¹), NMR (acetyl proton at δ ~2.3 ppm, methyl groups at δ ~2.5 ppm), and NMR (carbonyl carbon at δ ~170 ppm) .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

Methodological Answer:

- FT-IR: Identify acetyl group (C=O stretch) and benzimidazole ring vibrations (C-N stretch at ~1250–1350 cm⁻¹) .

- NMR: Use NMR to resolve methyl substituents (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). NMR confirms carbonyl and quaternary carbons .

- X-ray Crystallography: For absolute configuration, grow single crystals via slow evaporation in ethanol and analyze diffraction patterns (e.g., C–H···O hydrogen bonds in lattice structures) .

Q. What solvent systems are optimal for chromatographic separation of this compound derivatives?

Methodological Answer:

- TLC: Use silica gel plates with ethyl acetate/hexane (3:7 v/v) for baseline separation (Rf ~0.4–0.6).

- HPLC: Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis set for geometry optimization .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Analyze binding affinities (<−6 kcal/mol suggests strong binding) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Dose-Response Studies: Test derivatives across a concentration range (e.g., 1–100 μM) in cytotoxicity assays (MTT or resazurin) to identify IC₅₀ variability .

- Meta-Analysis: Compare data across studies using standardized protocols (e.g., NIH/3T3 for non-cancerous cell controls) to isolate structure-activity relationships .

Q. How to investigate axial coordination of this compound to metal centers in enzymatic systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.